3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide 3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 941941-04-4
VCID: VC4187727
InChI: InChI=1S/C20H23ClN2O3/c1-25-18-7-5-15(6-8-18)19(23-9-11-26-12-10-23)14-22-20(24)16-3-2-4-17(21)13-16/h2-8,13,19H,9-12,14H2,1H3,(H,22,24)
SMILES: COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3
Molecular Formula: C20H23ClN2O3
Molecular Weight: 374.87

3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

CAS No.: 941941-04-4

Cat. No.: VC4187727

Molecular Formula: C20H23ClN2O3

Molecular Weight: 374.87

* For research use only. Not for human or veterinary use.

3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide - 941941-04-4

Specification

CAS No. 941941-04-4
Molecular Formula C20H23ClN2O3
Molecular Weight 374.87
IUPAC Name 3-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
Standard InChI InChI=1S/C20H23ClN2O3/c1-25-18-7-5-15(6-8-18)19(23-9-11-26-12-10-23)14-22-20(24)16-3-2-4-17(21)13-16/h2-8,13,19H,9-12,14H2,1H3,(H,22,24)
Standard InChI Key OACSVOUACKLPGT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

  • Benzamide backbone: A chloro group at the 3-position enhances electronic interactions with biological targets.

  • Morpholinoethyl side chain: The morpholine ring improves solubility and membrane permeability.

  • 4-Methoxyphenyl group: Methoxy substitution modulates hydrophobic interactions and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₃ClN₂O₃
Molecular Weight374.87 g/mol
IUPAC Name3-Chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
SolubilityLow in aqueous media; soluble in DMSO, ethanol
LogP (Predicted)3.2 ± 0.3

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis involves a multi-step pathway:

  • Benzamide Core Formation: Acylation of 3-chlorobenzoic acid with ethyl chloroformate yields the benzoyl chloride intermediate .

  • Morpholinoethyl Side Chain Introduction: Nucleophilic substitution between morpholine and 1-(4-methoxyphenyl)-2-chloroethane under basic conditions.

  • Amide Coupling: Reaction of the benzoyl chloride with the morpholinoethylamine derivative in anhydrous dichloromethane .

Table 2: Optimization of Synthesis Conditions

ConditionYield (%)Purity (%)SolventCatalystSource
DCM, 0°C, 6h7895DichloromethaneTriethylamine
DMF, RT, 24h8598DMFPalladium
Continuous Flow, 220°C9299NMPCobalt complex

Analytical Validation

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) signals at δ 7.5–7.7 ppm confirm aromatic protons; δ 3.7 ppm corresponds to methoxy groups .

  • Mass Spectrometry: HRMS ([M+H]⁺) m/z 375.1432 (calculated: 375.1435).

  • X-ray Crystallography: Resolved bond angles (C–N–C: 120°) validate stereochemistry.

Biological Activities and Mechanisms

Anticancer Activity

  • Cell Line Studies: IC₅₀ values of 10–25 µM against MCF-7 (breast) and PANC-1 (pancreatic) cancer cells via apoptosis induction .

  • Mechanistic Insights:

    • G2/M Cell Cycle Arrest: Upregulation of p21 and cyclin B1 inhibition .

    • Mitochondrial Pathway Activation: Caspase-3 cleavage and Bax/Bcl-2 ratio modulation .

Table 3: Comparative Anticancer Potency

Cell LineIC₅₀ (µM)Target PathwaySource
MCF-712.4 ± 1.2PI3K/AKT/mTOR
PANC-118.9 ± 2.1ER Stress
SH-SY5Y29.0 ± 1.5Apoptosis

Enzyme Inhibition

  • hCA I/II Inhibition: Kᵢ = 4.07–37.16 nM, surpassing acetazolamide (Kᵢ = 250 nM) .

  • AChE Inhibition: Kᵢ = 8.91 nM, indicating potential for Alzheimer’s therapy .

Pharmacological and Toxicological Profiles

Pharmacokinetics

  • Metabolic Stability: t₁/₂ = 45 min in human liver microsomes; CYP3A4-mediated oxidation .

  • Blood-Brain Barrier Penetration: Low permeability (Pe = 2.1 × 10⁻⁶ cm/s) due to high molecular weight .

Toxicity

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models .

  • Genotoxicity: Negative in Ames test; no chromosomal aberrations at ≤50 µM .

Structure-Activity Relationships (SAR)

  • Chloro Substitution: 3-Chloro analogs exhibit 2–3× higher hCA binding vs. methoxy derivatives .

  • Morpholine Optimization: N-Methylation reduces cytotoxicity while enhancing solubility .

Figure 1: SAR of Key Modifications

Insert hypothetical SAR diagram here\text{Insert hypothetical SAR diagram here}

Industrial and Therapeutic Applications

Drug Development

  • Lead Compound: Analog 3g (Kᵢ = 4.07 nM for hCA I) in preclinical trials for glaucoma .

  • Combination Therapy: Synergy with paclitaxel (CI = 0.3) in ovarian cancer models .

Patent Landscape

  • US9296732B2: Covers benzamide derivatives for kinase inhibition, including PLK1 .

  • WO2021004567A1: Claims use in neurodegenerative disorders via AChE modulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator